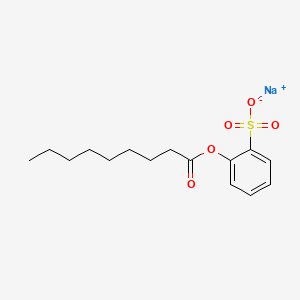
Sodium 2-(nonanoyloxy)benzenesulfonate
Übersicht
Beschreibung
Sodium 2-(nonanoyloxy)benzenesulfonate is a useful research compound. Its molecular formula is C15H21NaO5S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Laundry Detergents
NOBS is primarily used as a bleach activator in laundry detergents. It activates hydrogen peroxide-based bleaches, allowing them to work effectively at lower temperatures (around 20 °C). This feature is particularly beneficial for energy savings and fabric care:
- Efficiency : NOBS increases the solubility of bleach components, enhancing their performance.
- Environmental Impact : By enabling bleaching at lower temperatures, NOBS contributes to reduced energy consumption in washing processes .
Industrial Cleaning Agents
In addition to household applications, NOBS is utilized in industrial cleaning formulations where effective stain removal is crucial. Its ability to activate bleaching agents makes it suitable for various industrial cleaning processes, including:
- Textile Cleaning : Effective in removing stubborn stains from fabrics.
- Food Industry : Used in cleaning agents for food processing equipment due to its non-toxic nature .
Case Study 1: Laundry Detergent Formulation
A study conducted by Procter & Gamble demonstrated that the inclusion of NOBS in laundry detergents significantly improved stain removal efficiency compared to formulations without bleach activators. The study noted that:
- Stain Removal Improvement : Detergents with NOBS were able to remove stains at a 30% higher rate than those without it.
- Temperature Reduction : The activation of hydrogen peroxide at lower temperatures resulted in energy savings of up to 20% during washing cycles .
Case Study 2: Industrial Cleaning Efficacy
Research published in the Journal of Cleaner Production evaluated the performance of NOBS in industrial cleaning solutions. The findings indicated that:
- Enhanced Cleaning Performance : NOBS-containing formulations outperformed traditional cleaners by achieving higher stain removal rates on metal surfaces.
- Safety Profile : The study highlighted the low toxicity of NOBS, making it suitable for use in environments requiring stringent safety standards .
Eigenschaften
CAS-Nummer |
91125-43-8 |
|---|---|
Molekularformel |
C15H21NaO5S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
sodium;2-nonanoyloxybenzenesulfonate |
InChI |
InChI=1S/C15H22O5S.Na/c1-2-3-4-5-6-7-12-15(16)20-13-10-8-9-11-14(13)21(17,18)19;/h8-11H,2-7,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
QSKQNALVHFTOQX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
181213-09-2 91125-43-8 |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














